molecular formula C11H16N2OS B8409274 2-Hexylsulfanyl-pyrimidine-4-carbaldehyde

2-Hexylsulfanyl-pyrimidine-4-carbaldehyde

Cat. No. B8409274
M. Wt: 224.32 g/mol
InChI Key: SQZZGKATPXYBCD-UHFFFAOYSA-N
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Patent
US07351700B2

Procedure details

4-Diethoxymethyl-2-hexylsulfanyl-pyrimidine (250 mg, 0.8 mmol) was stirred in THF (5 mL) and 4 N HCl (5 mL) at 20° C. for 64 h. The reaction mixture was poured in cold 10% Na2CO3 and extracted twice with AcOEt and once with sat. NaCl solution.
Name
4-Diethoxymethyl-2-hexylsulfanyl-pyrimidine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([S:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[N:6]=1)C.Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:12]([S:11][C:7]1[N:6]=[C:5]([CH:4]=[O:3])[CH:10]=[CH:9][N:8]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3.4|

Inputs

Step One
Name
4-Diethoxymethyl-2-hexylsulfanyl-pyrimidine
Quantity
250 mg
Type
reactant
Smiles
C(C)OC(C1=NC(=NC=C1)SCCCCCC)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt and once with sat. NaCl solution

Outcomes

Product
Name
Type
Smiles
C(CCCCC)SC1=NC=CC(=N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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